![molecular formula C11H11Cl2N3OS B1326634 5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 861240-03-1](/img/structure/B1326634.png)

5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

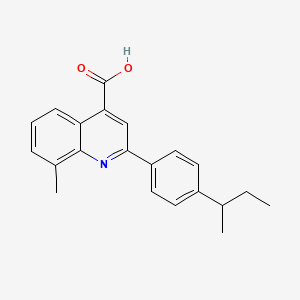

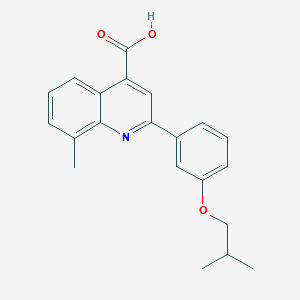

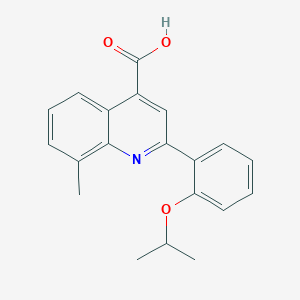

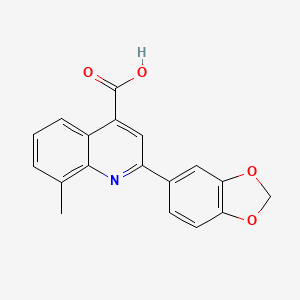

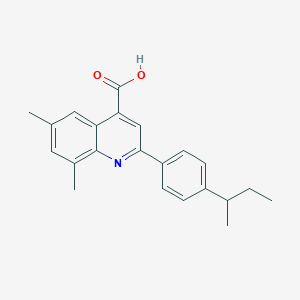

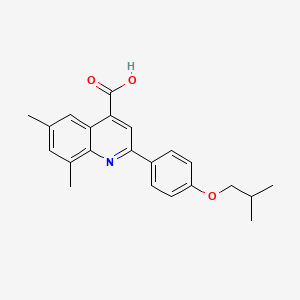

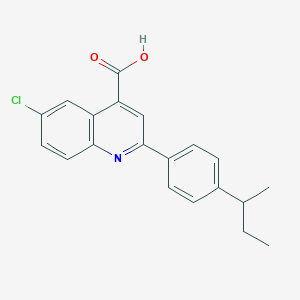

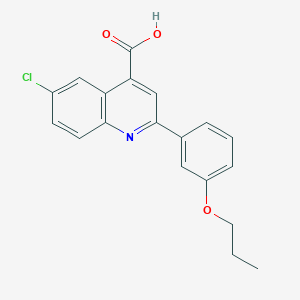

The compound "5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. This class of compounds is known for its diverse range of biological activities and is often explored for potential pharmaceutical applications. The specific compound is characterized by the presence of a 2,5-dichlorophenoxy methyl group and an ethyl group attached to the triazole ring, which may influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of azides with nitriles or isothiocyanates. For example, the synthesis of related triazole-thiol compounds has been reported using starting materials such as phenyl benzoates, which undergo Fries rearrangement and subsequent reactions to yield the triazole-thiol derivatives . Another approach involves the reaction of amino-triazole-thiones with various aldehydes or acyl chlorides to introduce different substituents on the triazole ring . The synthesis of the compound of interest would likely follow similar strategies, with specific reagents chosen to introduce the 2,5-dichlorophenoxy methyl and ethyl groups at the appropriate positions on the triazole ring.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and the dihedral angles between different rings or substituents . Additionally, computational methods like density functional theory (DFT) can predict the optimized geometry, vibrational frequencies, and NMR chemical shift values, which can be compared with experimental data for validation . The molecular structure of the compound would likely show characteristic features of triazole derivatives, such as the planarity of the triazole ring and the orientation of the substituents.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the presence of reactive sites such as the nitrogen atoms in the triazole ring and the thiol group. These sites can undergo nucleophilic substitution, oxidation, and coordination with metal ions, among other reactions. The reactivity can be influenced by the electronic effects of the substituents, as seen in the synthesis of fused triazole compounds with anti-inflammatory and molluscicidal activities . The specific reactivity of "5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" would depend on the electronic and steric properties imparted by the 2,5-dichlorophenoxy methyl and ethyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can affect intermolecular interactions, such as hydrogen bonding and van der Waals forces, which in turn influence the compound's crystalline structure and solubility . The chemical properties, including acidity, basicity, and redox potential, are also affected by the substituents' electronic effects. For instance, the antibacterial and antioxidative activities of triazole derivatives are related to their ability to interact with biological molecules and scavenge free radicals . The compound of interest would exhibit properties consistent with its triazole-thiol class, with specific characteristics arising from its unique substituents.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Molluscicidal Activities 5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol and related compounds have been synthesized and evaluated for their anti-inflammatory and molluscicidal activities. Certain derivatives, especially those fused with triazole rings, demonstrated potent anti-inflammatory effects in a dose-dependent manner. Additionally, some compounds exhibited promising molluscicidal activities, marking their potential in pest control and as a tool for studying inflammation mechanisms (El Shehry, Abu‐Hashem, & El-Telbani, 2010).

Crystal Structure Analysis The crystal structure of related compounds has been thoroughly studied to understand their molecular geometry and interactions. These analyses provide valuable insights into the molecular configurations and potential reactivity of these compounds, essential for designing drugs and other chemical agents (Xue et al., 2008).

Synthesis of Perfluoroalkylated Derivatives Research has also been focused on synthesizing perfluoroalkylated derivatives of related compounds. These derivatives have been prepared from ethane thiols through multistep reaction sequences. The structural data from infrared, NMR, and mass spectral data offer insights into the potential applications of these compounds in various fields, including material science and pharmacology (Akremi, Beji, & Baklouti, 2011).

Antimicrobial Activities Several 1,2,4-triazole derivatives, including structures similar to 5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, have been synthesized and tested for their antimicrobial properties. These studies are crucial in the search for new antimicrobial agents to combat drug-resistant bacteria and fungi (Bektaş et al., 2007).

Chemical Modification and Interaction Studies The compound and its related structures have been subject to various chemical modifications, including alkylation, amino(hydroxy)methylation, and cyanoethylation. These studies are fundamental for understanding the chemical behavior of these compounds and exploring their potential applications in different scientific fields (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as phenoxy herbicides, are known to act by mimicking the auxin growth hormone indoleacetic acid (iaa) .

Mode of Action

While the specific mode of action for this compound is not directly available, we can infer from related compounds. Phenoxy herbicides, which share structural similarities with our compound, function by mimicking the auxin growth hormone indoleacetic acid (IAA). When these herbicides are sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that the compound may interfere with the normal functioning of the auxin pathway, leading to uncontrolled growth and eventual death of the plant .

Result of Action

Based on the action of similar compounds, it can be inferred that the compound may cause uncontrolled growth in broad-leaf plants, leading to their death .

Action Environment

Factors such as temperature, ph, and soil composition are known to affect the action of similar compounds .

Propiedades

IUPAC Name |

3-[(2,5-dichlorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3OS/c1-2-16-10(14-15-11(16)18)6-17-9-5-7(12)3-4-8(9)13/h3-5H,2,6H2,1H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENZYAFNKVDYPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)COC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide](/img/structure/B1326552.png)

![1-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1326558.png)

![Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1326559.png)

![N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1326562.png)